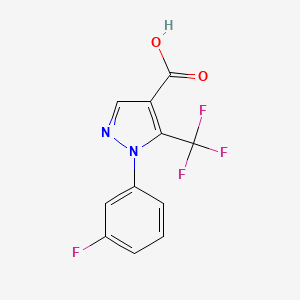
3-(2-ブロモフェノキシ)ピリダジン
概要
説明
3-(2-Bromophenoxy)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a 2-bromophenoxy group.
科学的研究の応用
3-(2-Bromophenoxy)pyridazine has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological studies due to its ability to interact with specific biological targets.
作用機序
Target of Action
It is known that pyridazinone derivatives, which include 3-(2-bromophenoxy)pyridazine, have been found to exhibit a wide range of pharmacological activities . These compounds have been associated with cardiovascular drugs and agrochemicals .
Mode of Action
It is known that some 6-aryl-3(2h)-pyridazinone derivatives, which could include 3-(2-bromophenoxy)pyridazine, inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular level .
生化学分析
Biochemical Properties
3-(2-Bromophenoxy)pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The pyridazine ring in 3-(2-Bromophenoxy)pyridazine is known for its dual hydrogen-bonding capacity, which can be crucial in drug-target interactions . Additionally, the presence of the bromine atom and the electronegative nitrogen atoms in the pyridazine ring influences the electronic distribution and reactivity of the molecule.
Cellular Effects
3-(2-Bromophenoxy)pyridazine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The pyridazine ring’s unique physicochemical properties, such as weak basicity and high dipole moment, contribute to its interactions with cellular components . These interactions can lead to changes in cell behavior and function.
Molecular Mechanism
The molecular mechanism of 3-(2-Bromophenoxy)pyridazine involves its binding interactions with biomolecules. The compound’s pyridazine ring allows it to form hydrogen bonds with target proteins, facilitating enzyme inhibition or activation . This interaction can result in changes in gene expression and other molecular processes, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Bromophenoxy)pyridazine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the pyridazine ring’s inherent polarity and low cytochrome P450 inhibitory effects contribute to its stability . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the compound’s potential for sustained biochemical activity.
Dosage Effects in Animal Models
The effects of 3-(2-Bromophenoxy)pyridazine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Studies have shown that pyridazine derivatives can have diverse pharmacological activities, including antihypertensive, anticancer, and antimicrobial properties . It is essential to determine the appropriate dosage to avoid potential toxicity.
Metabolic Pathways
3-(2-Bromophenoxy)pyridazine is involved in various metabolic pathways. The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The pyridazine ring’s unique properties, such as its ability to form hydrogen bonds, play a crucial role in these interactions . Understanding these metabolic pathways is essential for determining the compound’s overall biochemical impact.
Transport and Distribution
The transport and distribution of 3-(2-Bromophenoxy)pyridazine within cells and tissues are influenced by its chemical structure. The presence of the bromine atom and the pyridazine ring affects the compound’s localization and accumulation. Transporters and binding proteins may facilitate the movement of the compound within the cellular environment, impacting its overall distribution.
Subcellular Localization
3-(2-Bromophenoxy)pyridazine’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles within the cell, influencing its activity and function . Understanding its subcellular localization is crucial for elucidating its biochemical effects.
準備方法
The synthesis of 3-(2-Bromophenoxy)pyridazine typically involves the reaction of 2-bromophenol with pyridazine derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide, followed by heating to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
3-(2-Bromophenoxy)pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
類似化合物との比較
3-(2-Bromophenoxy)pyridazine can be compared with other pyridazine derivatives, such as:
3-(2-Methylphenoxy)pyridazine: Similar in structure but with a methyl group instead of a bromine atom, leading to different chemical and biological properties.
3-(2-Chlorophenoxy)pyridazine: Contains a chlorine atom instead of bromine, which may affect its reactivity and interactions with biological targets.
Pyridazinone derivatives: These compounds have a similar pyridazine core but with different substituents, resulting in a wide range of pharmacological activities.
The uniqueness of 3-(2-Bromophenoxy)pyridazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
特性
IUPAC Name |
3-(2-bromophenoxy)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-4-1-2-5-9(8)14-10-6-3-7-12-13-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESLFQDAIUALFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NN=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


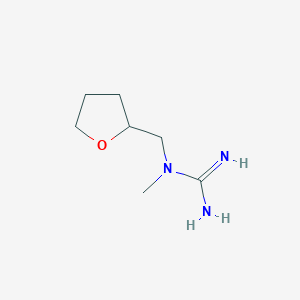

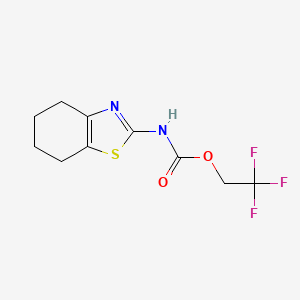

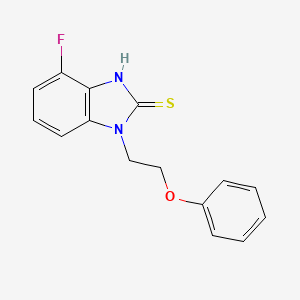
![[2-Amino-1-(2-methylphenyl)propyl]dimethylamine](/img/structure/B1444960.png)
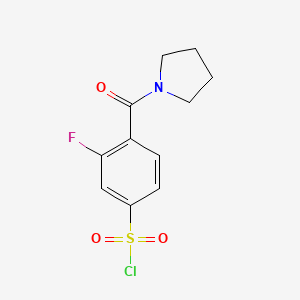
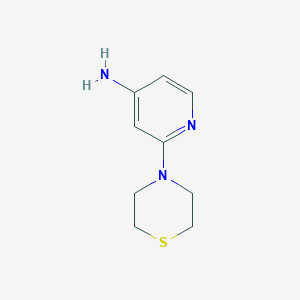
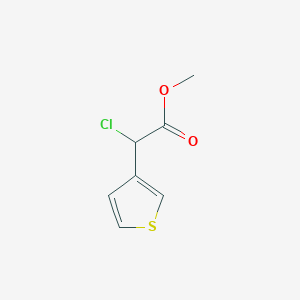
![2-[(Prop-2-yn-1-yl)carbamoyl]acetic acid](/img/structure/B1444964.png)
![[2-(2-Ethoxyethoxy)-4-methylphenyl]methanamine](/img/structure/B1444965.png)
![[3-fluoro-4-(1H-pyrazol-1-ylmethyl)phenyl]boronic acid](/img/structure/B1444966.png)
